molecular formula C25H21F2NO2S B2765386 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane CAS No. 2034500-92-8

4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane

Cat. No.: B2765386
CAS No.: 2034500-92-8
M. Wt: 437.5
InChI Key: LYQPMEZCNDLOOO-UHFFFAOYSA-N
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Description

4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a complex organic compound that features a benzoylphenyl group and a difluorophenyl group attached to a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a thiol.

    Attachment of the Benzoylphenyl Group: This step involves the acylation of the thiazepane ring with a benzoyl chloride derivative under basic conditions.

    Introduction of the Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets. The benzoylphenyl and difluorophenyl groups can interact with enzymes or receptors, modulating their activity. The thiazepane ring may play a role in stabilizing the compound’s conformation, enhancing its binding affinity to the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-benzoylbenzoyl)-7-(2,5-difluorophenyl)-1,4-thiazepane lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and binding interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO2S/c26-18-10-11-22(27)21(16-18)23-12-13-28(14-15-31-23)25(30)20-9-5-4-8-19(20)24(29)17-6-2-1-3-7-17/h1-11,16,23H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQPMEZCNDLOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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